molecular formula C10H5F2IN2 B13116283 2-(2,3-Difluorophenyl)-4-iodopyrimidine

2-(2,3-Difluorophenyl)-4-iodopyrimidine

Cat. No.: B13116283
M. Wt: 318.06 g/mol
InChI Key: JQIPCXHWGNATDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenyl)-4-iodopyrimidine is an organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a pyrimidine ring. The unique combination of halogens in its structure makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-4-iodopyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-4-iodopyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a coupling partner to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used. The reactions are performed under inert atmospheres.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a 2-(2,3-difluorophenyl)-4-aminopyrimidine derivative.

Scientific Research Applications

2-(2,3-Difluorophenyl)-4-iodopyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-4-iodopyrimidine depends on its specific application. In pharmaceutical research, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, while the iodine atom can facilitate its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluorophenyl)-4-iodopyrimidine is unique due to its specific combination of halogens and the pyrimidine ring structure. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H5F2IN2

Molecular Weight

318.06 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-4-iodopyrimidine

InChI

InChI=1S/C10H5F2IN2/c11-7-3-1-2-6(9(7)12)10-14-5-4-8(13)15-10/h1-5H

InChI Key

JQIPCXHWGNATDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC=CC(=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.